2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid
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Overview
Description
2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid is an organic compound that features a brominated thiophene ring attached to a pentanoic acid moiety via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid typically involves the following steps:
Formation of 4-bromothiophene-2-carbonyl chloride: This can be achieved by reacting 4-bromothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 4-bromothiophene-2-carbonyl chloride is then reacted with pentanoic acid in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism by which 2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid exerts its effects depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophene-2-carboxylic acid: A precursor in the synthesis of 2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid.
Thiophene-2-carboxylic acid: Lacks the bromine substituent, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a brominated thiophene ring and a pentanoic acid moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-[(4-bromothiophene-2-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-2-3-7(10(14)15)12-9(13)8-4-6(11)5-16-8/h4-5,7H,2-3H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCQOBUZHUTKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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